

Application Notes and Protocols for Transwell Invasion Assay Using KGP-94

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Compound of Interest

Compound Name: *Kgp94*

Cat. No.: *B15577486*

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Introduction

Cellular invasion is a fundamental process in cancer metastasis, whereby cancer cells penetrate the extracellular matrix (ECM) and basement membranes to migrate to distant sites. The Transwell invasion assay, also known as the Boyden chamber assay, is a widely used *in vitro* method to quantify the invasive potential of cells. This assay is particularly valuable for screening compounds that may inhibit cancer cell invasion. KGP-94 is a potent and selective small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.^{[1][2]} In the tumor microenvironment, elevated CTS defense activity facilitates the degradation of the ECM, a critical barrier to cell movement.^[1] By inhibiting CTS defense, KGP-94 effectively reduces the degradation of ECM proteins, thereby impeding the ability of cancer cells to invade surrounding tissues.^{[1][3]}

These application notes provide a detailed protocol for utilizing a Transwell invasion assay to assess the inhibitory effects of KGP-94 on cancer cell invasion.

Principle of the Transwell Invasion Assay

The Transwell assay utilizes a chamber consisting of two compartments, an upper and a lower chamber, separated by a porous polycarbonate membrane. For an invasion assay, this membrane is coated with a layer of extracellular matrix proteins, such as Matrigel, which serves as a barrier that cells must degrade and actively move through.^{[4][5][6]} Cells are seeded in the

upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[\[1\]](#)[\[7\]](#) Invasive cells will migrate through the ECM layer and the porous membrane towards the chemoattractant in the lower chamber.[\[7\]](#)[\[8\]](#) The inhibitory effect of a compound like KGP-94 can be quantified by comparing the number of invading cells in treated versus untreated conditions.

Experimental Protocols

Materials and Reagents

- Invasive cancer cell line (e.g., MDA-MB-231, PC-3ML)[\[1\]](#)[\[3\]](#)
- KGP-94
- Transwell inserts with 8 µm pore size polycarbonate membranes
- 24-well companion plates
- Matrigel™ Basement Membrane Matrix
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[\[9\]](#)[\[10\]](#)
- Staining solution (e.g., 0.1% or 0.5% Crystal Violet)[\[3\]](#)[\[9\]](#)[\[10\]](#)
- DMSO (for dissolving KGP-94)[\[11\]](#)

Protocol

1. Preparation of Matrigel-Coated Inserts

- Thaw Matrigel on ice overnight at 4°C.
- Dilute the Matrigel with cold, serum-free medium to the desired final concentration (e.g., 200 µg/mL).[7] Keep all solutions and materials on ice to prevent premature gelation.
- Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert.[7]
- Incubate the plate at 37°C for 2-3 hours to allow the Matrigel to solidify.[7]
- Following incubation, rehydrate the Matrigel layer by adding warm, serum-free medium to both the upper and lower chambers and incubate for at least 2 hours at 37°C.[9]

2. Cell Preparation

- Culture the selected cancer cell line to approximately 80% confluency.
- The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step enhances the chemotactic response of the cells.[1]
- On the day of the experiment, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
- Wash the cell pellet with PBS and resuspend in serum-free medium.
- Count the cells using a hemocytometer and adjust the cell concentration to 1×10^5 cells/mL in serum-free medium.[1][3]

3. KGP-94 Preparation

- Prepare a concentrated stock solution of KGP-94 in DMSO (e.g., 10 mM) and store it at -20°C in small aliquots.[11]
- On the day of the experiment, prepare fresh dilutions of KGP-94 in serum-free medium to the desired final concentrations (e.g., 1 µM to 25 µM).[1][3] A vehicle control (DMSO) should be prepared at the same concentration as in the highest KGP-94 treatment group.[3]

4. Assay Procedure

- Carefully remove the rehydration medium from the Transwell inserts without disturbing the Matrigel layer.
- Add 600 μ L of complete medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.[1][10]
- Prepare the cell suspension with the various concentrations of KGP-94 or vehicle control.
- Add 200 μ L of the cell suspension (containing 2×10^4 cells) to the upper chamber of each insert.[1]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.[1][10]

5. Staining and Quantification

- After incubation, carefully remove the Transwell inserts from the plate.
- Using a cotton swab, gently remove the non-invaded cells and the Matrigel layer from the upper surface of the membrane.[1][9]
- Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol or 4% paraformaldehyde) for 10-20 minutes.[3][9][10]
- Wash the inserts with PBS.
- Stain the fixed cells by placing the inserts in a well containing a crystal violet solution for 15-20 minutes.[3][9]
- Gently wash the inserts with water to remove excess stain and allow them to air dry.[10]
- Image the stained cells on the underside of the membrane using a light microscope.
- Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average.[3] Alternatively, the bound crystal violet can be eluted with 33%

acetic acid and the absorbance measured at 590 nm using a plate reader for quantification.

[12]

Data Presentation

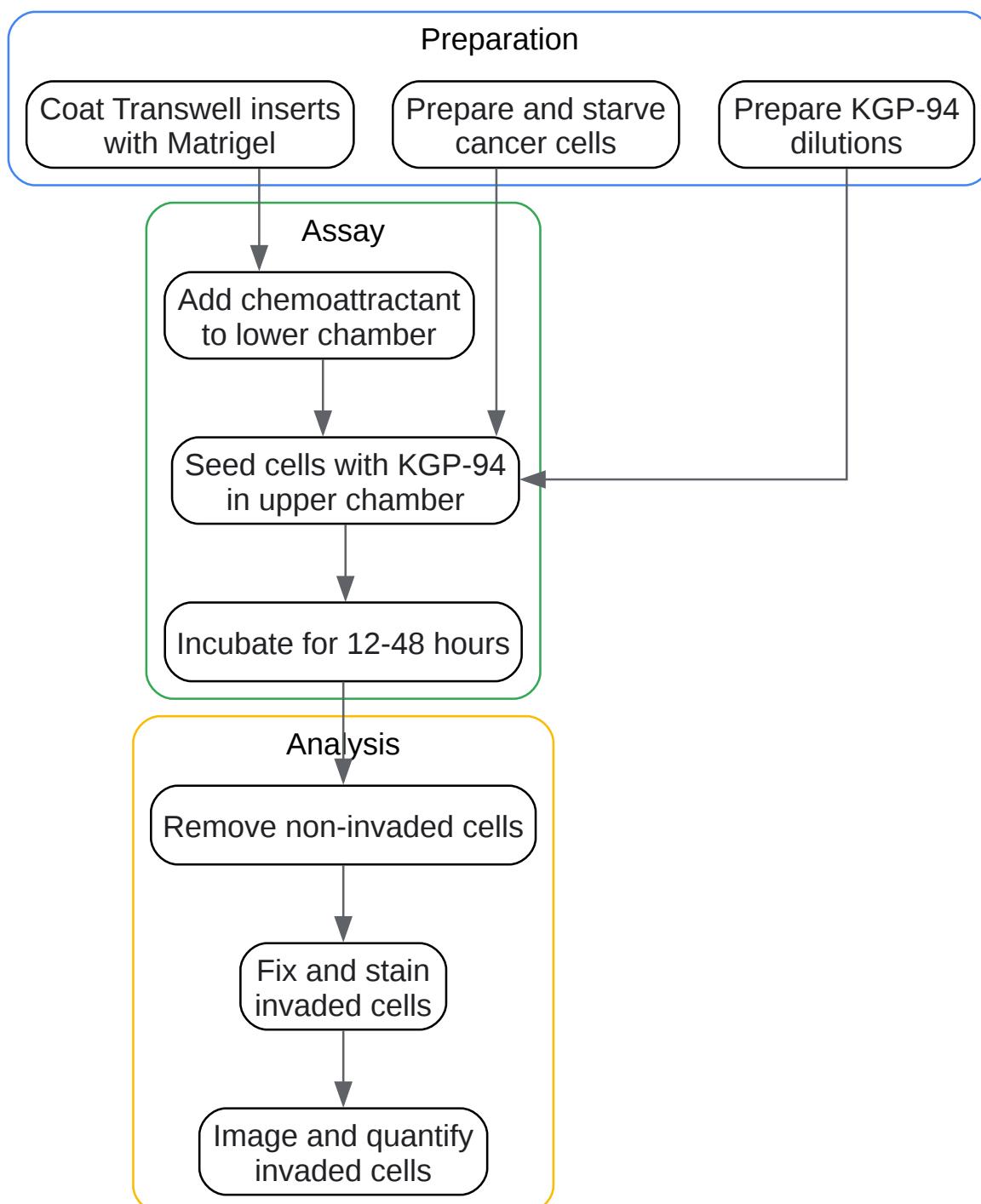
Summarize the quantitative data in a structured table for clear comparison of the effects of different concentrations of KGP-94.

KGP-94 Concentration (μ M)	Average Number of Invaded Cells per Field	Standard Deviation	% Invasion Inhibition
0 (Vehicle Control)	0%		
1			
5			
10			
25			

- % Invasion Inhibition is calculated as: $[1 - (\text{Average invaded cells in treatment} / \text{Average invaded cells in control})] * 100$

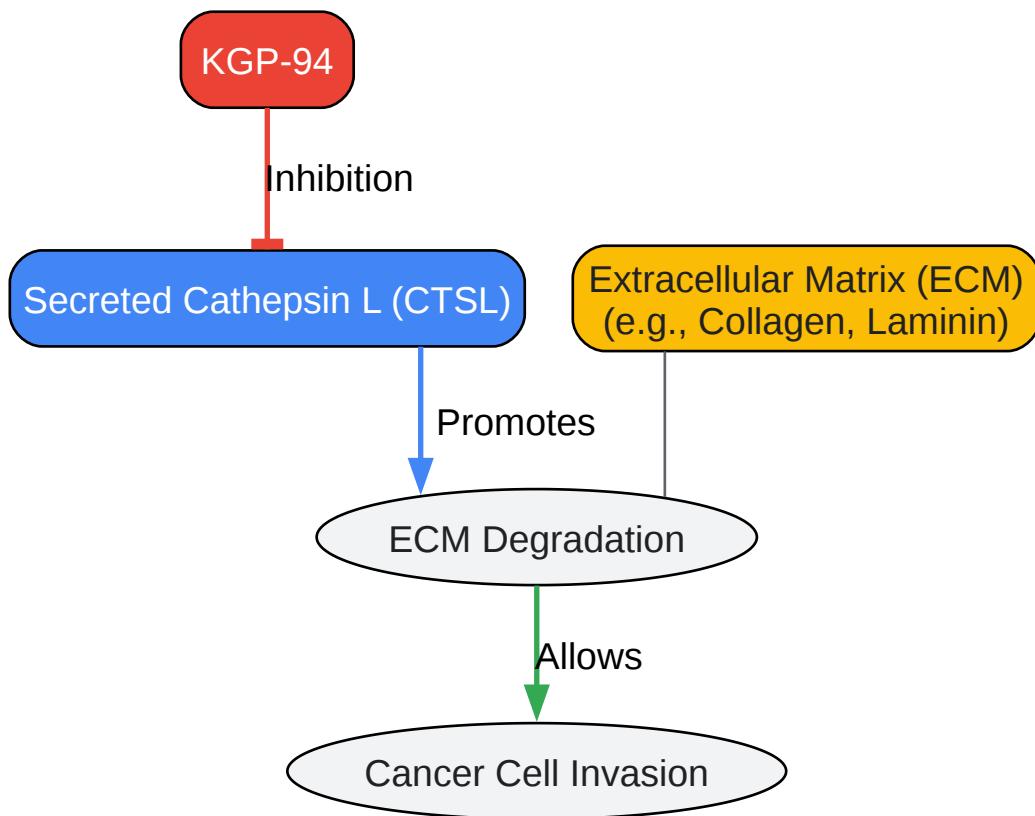
Mandatory Visualizations

Experimental Workflow

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Caption: Workflow for the Transwell invasion assay with KGP-94.

Signaling Pathway



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Caption: Inhibition of CTSL-mediated cell invasion by KGP-94.

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